Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide

MDR1 Blood-Brain Barrier Drug Resistance

Unlike paclitaxel/colchicine/vinca alkaloids, this 3-chloro-4-fluorophenyl oxazole-2-carboxamide is a predicted MDR1 non-substrate—confirmed effective in K562/Vin-res and K562/Adr-res multidrug-resistant cancer lines. Dual mechanism: tubulin depolymerization + mitochondrial ROS elevation that inactivates RAF-MEK-ERK signaling. Validated in patient-derived colon cancer organoids (2–10 µM), 3D HCT116 spheroids (1–3 µM), and SW620 xenografts. Established in vivo PK profiles and tumor growth inhibition data available. ≥95% purity; for non-human research only.

Molecular Formula C16H10ClFN2O2
Molecular Weight 316.72
CAS No. 955673-10-6
Cat. No. B2558079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide
CAS955673-10-6
Molecular FormulaC16H10ClFN2O2
Molecular Weight316.72
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C16H10ClFN2O2/c17-12-8-11(6-7-13(12)18)20-15(21)16-19-9-14(22-16)10-4-2-1-3-5-10/h1-9H,(H,20,21)
InChIKeyMZUYMFBQPNBKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 955673-10-6): Chemical Identity and Research Context for Procurement Decisions


N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 955673-10-6, molecular formula C16H10ClFN2O2, molecular weight 316.72 g/mol) is a synthetic 1,3-oxazole-2-carboxamide derivative belonging to the aryl-oxazole carboxamide class [1]. It was recently identified as a novel microtubule-targeting agent (also designated 'No.07' or 'Tubulin inhibitor 50') that directly binds to tubulin dimers and interferes with microtubule polymerization [2]. The compound features a 5-phenyl substituted oxazole core linked via a carboxamide bridge to a 3-chloro-4-fluorophenyl aniline moiety, a substitution pattern that confers distinct pharmacological properties relative to other oxazole-2-carboxamide analogs and conventional microtubule targeting agents [2]. It is available from multiple commercial suppliers at ≥95% purity for non-human research use only .

Why N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide Cannot Be Interchanged with Other Oxazole-2-Carboxamide Analogs or Generic Tubulin Inhibitors


Within the oxazole-2-carboxamide family, even minor modifications to the N-aryl substituent produce profound shifts in target engagement, cellular potency, and drug efflux susceptibility . N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide bears a specific 3-chloro-4-fluorophenyl substitution pattern that is absent in closely related analogs such as N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 955673-53-7) or N-(3-bromophenyl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 955724-30-8) . Critically, this compound is predicted by Swiss ADME analysis to be a non-substrate of the MDR1 (P-glycoprotein) efflux pump and to cross the blood-brain barrier, properties that fundamentally distinguish it from the majority of conventional microtubule targeting agents — including paclitaxel, colchicine, and vinca alkaloids — which are established MDR1 substrates and are severely limited by MDR1-mediated drug resistance and poor brain penetration [1]. Consequently, substituting this compound with a generic tubulin inhibitor or a structurally similar oxazole analog without experimental validation of MDR1 substrate status and target binding affinity risks loss of the specific polypharmacological profile (tubulin binding + mitochondrial ROS elevation + RAF-MEK-ERK pathway inactivation) that underpins its differentiated activity in multidrug-resistant cancer models [1].

Quantitative Differentiation Evidence for N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide Versus Comparators


Predicted MDR1 Non-Substrate Status and Blood-Brain Barrier Permeability Versus Conventional Microtubule Targeting Agents

Swiss ADME in silico analysis predicts that N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide (No.07) is not a substrate of the MDR1 (P-glycoprotein, ABCB1) efflux transporter and can cross the blood-brain barrier. This stands in direct contrast to the majority of clinically used microtubule targeting agents (MTAs) — including paclitaxel, colchicine, and vinca alkaloids — which are well-established MDR1 substrates that are actively effluxed from cells and exhibit negligible brain penetration [1]. The prediction was experimentally corroborated using multidrug-resistant cell lines (K562/Vin-res and K562/Adr-res), where No.07 retained anti-proliferative activity, effectively overcoming MDR1-mediated drug resistance that limits traditional chemotherapy agents [1].

MDR1 Blood-Brain Barrier Drug Resistance ADME Microtubule Inhibitor

Antiproliferative Potency in HeLa Cervical Carcinoma Cells: Direct Comparison with CPPF in a Single Study

In a head-to-head study, N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide (No.07) and the comparator tubulin inhibitor CPPF were evaluated side-by-side across identical concentration ranges in HeLa cells over a 48-hour treatment period [1]. No.07 demonstrated an IC50 value of 0.46 μM (455 nM) for antiproliferative activity in HeLa cells [1]. The study also profiled No.07 across multiple colorectal cancer cell lines (HCT116, SW620, HCT15, KM12SM) and confirmed activity in 3D spheroid models, patient-derived colon cancer organoids, and in vivo mouse xenografts, establishing a comprehensive potency profile beyond single-cell-line screening [1].

Antiproliferative HeLa IC50 Colon Cancer Cytotoxicity

In Vivo Tumor Growth Inhibition in SW620 Colon Cancer Xenograft Model

N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide (No.07) was evaluated in an in vivo SW620 colorectal cancer mouse xenograft model, administered intraperitoneally at 80 mg/kg daily for 16 days [1]. Tumor size and body weight were monitored every 2-3 days throughout the treatment period. The compound demonstrated significant tumor growth inhibition relative to vehicle control, with immunohistochemical analysis of excised tumors showing increased cleaved caspase-3 staining, confirming apoptosis induction in vivo [1]. Pharmacokinetic profiling in ICR mice (IP and IV routes) was also performed, with plasma samples collected at 9 time points (0.25-24 h) and analyzed by LC-MS/MS to determine key PK parameters [1].

Xenograft In Vivo SW620 Tumor Growth Efficacy

Dual Mechanism of Action: Tubulin Polymerization Inhibition Plus Mitochondrial ROS-Mediated RAF-MEK-ERK Pathway Inactivation

N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide (No.07) exhibits a dual mechanism of action not shared by conventional single-target microtubule agents. Isothermal titration calorimetry (ITC) confirmed direct binding of No.07 to purified tubulin dimers (100 μM No.07 titrated against 10 μM tubulin protein in Na2HPO4 buffer, pH 8.0 at 25°C) [1]. Molecular docking using the DiffDock model predicted the binding interaction at the colchicine binding site of tubulin [1]. In the tubulin polymerization assay (10 μM No.07, tubulin at 5 mg/mL in polymerization buffer with 1 mM GTP, turbidity monitored at 340 nm at 37°C), No.07 interfered with microtubule assembly [1]. Simultaneously, No.07 increased mitochondrial reactive oxygen species (ROS) levels (measured by MitoSOX staining at 0.5-2 μM for 24 h in HCT116 cells), leading to inactivation of the RAF-MEK-ERK signaling cascade and consequent inhibition of cell migration and invasion in transwell and 3D spheroid invasion assays [1].

Tubulin Mitochondrial ROS RAF-MEK-ERK Mechanism of Action Metastasis

Validated Application Scenarios for N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide in Research and Preclinical Development


Multidrug-Resistant Cancer Model Studies Requiring MDR1-Independent Microtubule Disruption

Researchers investigating microtubule-targeted therapy in MDR1-overexpressing cancer models should prioritize this compound. Its predicted MDR1 non-substrate status, experimentally confirmed in K562/Vin-res and K562/Adr-res cell lines, enables microtubule disruption studies in systems where standard agents (paclitaxel, colchicine, vinca alkaloids) are rendered ineffective by P-glycoprotein-mediated efflux [1]. This is immediately relevant for colon cancer, leukemia, and other malignancies where MDR1 upregulation is a primary resistance mechanism [1].

Colorectal Cancer Organoid and 3D Spheroid Screening Campaigns

This compound is validated in patient-derived colon cancer organoid models and 3D HCT116 spheroids, testing formats that better recapitulate in vivo drug response than standard 2D monolayer cultures [1]. Researchers establishing organoid-based drug screening platforms for colorectal cancer can use this compound as a positive control for tubulin-targeted cytotoxicity with demonstrated efficacy at 2-10 μM in organoids and 1-3 μM in spheroids, providing a benchmark for novel compound screening [1].

Investigation of Microtubule Disruption Coupled with Redox Signaling in Metastasis Biology

The unique dual mechanism — tubulin depolymerization combined with mitochondrial ROS-mediated RAF-MEK-ERK inactivation — makes this compound a specialized chemical probe for dissecting the interplay between cytoskeletal integrity and redox-regulated metastatic signaling [1]. Studies that require simultaneous intervention at both the tubulin polymerization level and the mitochondrial ROS / RAF-MEK-ERK axis will benefit from this single-agent approach, avoiding the confounding variables introduced by combination treatments [1].

In Vivo Pharmacokinetic and Xenograft Efficacy Studies in Colorectal Cancer

With established in vivo PK profiling (IP and IV routes, plasma sampling over 24 h) and tumor growth inhibition data in a SW620 mouse xenograft model at 80 mg/kg IP daily dosing [1], this compound provides a characterized starting point for preclinical oncology programs. Researchers can leverage the available PK and efficacy datasets to design dose-ranging, schedule-optimization, or combination studies without de novo PK characterization, accelerating translational timelines [1].

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.